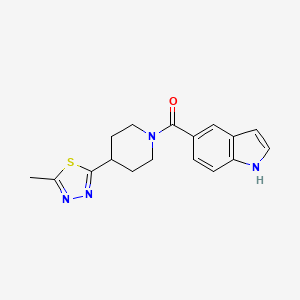

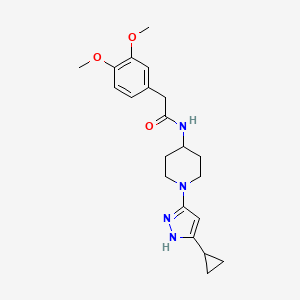

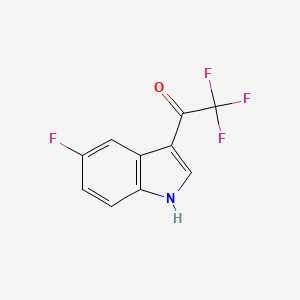

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide, commonly known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.

Applications De Recherche Scientifique

Dopamine Receptor Ligands

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide, a high-affinity and selective dopamine D(4) receptor ligand, has been extensively studied for its binding profile at dopamine D(4) and D(2), serotonin 5-HT(1A), and adrenergic alpha(1) receptors. Structural modifications to its amide bond and alkyl chain have shown varied effects on receptor affinity, providing insights into the structure-affinity relationship and the role of semirigid analogues in receptor binding (Perrone et al., 2000). Further modifications aimed at increasing D(3) receptor affinity led to the identification of compounds with moderate to high D(3) affinity, highlighting the potential for developing selective ligands for therapeutic purposes (Leopoldo et al., 2002).

Radiolabeling and PET Tracers

The synthesis and evaluation of derivatives for their suitability as positron emission tomography (PET) tracers have been explored. Modifications to improve receptor affinity, selectivity, and radiolabeling properties for PET imaging of dopamine D(4) receptors demonstrate the potential of these compounds in neuroimaging and the study of neurological disorders (Lacivita et al., 2010).

Antimicrobial and Antiulcer Activities

Derivatives have been synthesized and screened for their antimicrobial activities, with some compounds showing good or moderate activities against test microorganisms. This research highlights the potential for developing new antimicrobial agents based on the structural framework of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide (Bektaş et al., 2007). Additionally, the antiulcer activities of certain acyl derivatives have been evaluated, revealing significant potential in preventing gastric ulceration (Hosokami et al., 1992).

Mécanisme D'action

Target of Action

The primary target of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide is the D4 dopamine receptor . Dopamine receptors are critical for many biological functions including motor control, cognition, and reward. Specifically, the D4 receptor subtype is implicated in the etiology of many neurological and psychiatric disorders .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor It binds to the receptor, modulating its activity

Biochemical Pathways

The compound’s interaction with the D4 dopamine receptor affects the dopaminergic pathways in the brain . These pathways are involved in a variety of processes, including motor control, reward, and the release of various hormones. The downstream effects of modulating these pathways can have significant impacts on behavior and cognition.

Pharmacokinetics

It is soluble in dmso at 22 mg/ml, but insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable solvent, but its absorption, distribution, metabolism, and excretion (ADME) in the body would need to be studied further.

Analyse Biochimique

Biochemical Properties

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3,5-dimethoxybenzamide interacts with several biomolecules, most notably the D4 dopamine receptor . This interaction is characterized by high affinity and selectivity . The compound’s role in biochemical reactions primarily involves the modulation of dopamine receptor activity, which can influence a variety of physiological processes .

Cellular Effects

At the cellular level, this compound can influence cell function through its interaction with the D4 dopamine receptor . This can impact cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the physiological context .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the D4 dopamine receptor . This can lead to changes in receptor conformation and signaling activity, which can in turn influence downstream cellular processes . The compound may also interact with other biomolecules, leading to additional effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . This can include changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects can depend on a variety of factors, including the specific experimental conditions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage . This can include threshold effects, where certain effects only occur above a certain dosage . At high doses, the compound may also have toxic or adverse effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of dopamine . This can involve interactions with enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues can involve various transporters and binding proteins . This can influence the compound’s localization and accumulation .

Subcellular Localization

The subcellular localization of this compound can depend on a variety of factors, including its physicochemical properties and the presence of specific transporters . This localization can influence the compound’s activity and function .

Propriétés

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClN3O3/c1-27-19-13-16(14-20(15-19)28-2)21(26)23-7-8-24-9-11-25(12-10-24)18-5-3-17(22)4-6-18/h3-6,13-15H,7-12H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRSDFQCXSDCCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)

![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]-3-(4,4-dimethyl-2,6-dioxocyclohexyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B2420837.png)

![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-thiophen-2-ylethanone](/img/structure/B2420841.png)

![3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2420845.png)